![molecular formula C3H9O6P B1200491 beta-Glycerophosphoric acid CAS No. 17181-54-3](/img/structure/B1200491.png)
beta-Glycerophosphoric acid
Overview
Description
Beta-glycerophosphoric acid (β-GPA) is a naturally occurring compound that is found in various biological systems. It is a phosphorylated derivative of glycerol and is involved in several important biochemical pathways in the body. β-GPA has been the subject of intense research in recent years due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Cell Biology: Enhancing Osteogenic Differentiation
Beta-glycerophosphate is widely used in cell biology to promote the osteogenic differentiation of bone marrow stem cells in vitro . It serves as a source of phosphate, which is necessary for the mineralization process during the formation of bone tissue. This application is crucial for research into bone regeneration and the development of treatments for bone-related diseases.
Biochemical Research: Serine-Threonine Phosphatase Inhibition
As a serine-threonine phosphatase inhibitor, beta-glycerophosphate plays a significant role in biochemical research. It is often used in combination with other inhibitors for broad-spectrum inhibition, which is essential for studying signal transduction pathways and understanding the regulation of various cellular processes .
Metabolomics: Endogenous Metabolite Analysis
Recognized as an endogenous metabolite, beta-glycerophosphate is extensively utilized in metabolomics studies. Researchers use it to explore metabolic pathways and understand the biochemical networks within cells. Its role as a metabolite also helps in the investigation of metabolic disorders .
Tissue Engineering: Scaffold Development
In tissue engineering, beta-glycerophosphate is employed in the development of hydrogels and scaffolds. These materials are designed to support cell growth and differentiation, providing a matrix that mimics the natural extracellular environment. This application is vital for advancing regenerative medicine and creating functional tissues for transplantation .
Recombinant Protein Expression: Media Buffering
Beta-glycerophosphate is used to buffer M17 media for Lactococcus culture in recombinant protein expression . This buffering capability is essential for maintaining the pH stability of the culture medium, ensuring optimal growth conditions for the production of recombinant proteins.
Biotechnology: Phosphate Source in Isolation Mediums
In biotechnological applications, beta-glycerophosphate serves as an additive in isolation mediums, providing a readily available phosphate source to the isolate. This function is particularly important for the cultivation of microorganisms and the study of their phosphate metabolism .
Mechanism of Action
Target of Action
Beta-Glycerophosphoric acid primarily targets the enzyme serine-threonine phosphatase . This enzyme plays a crucial role in the process of dephosphorylation, which is a critical regulatory mechanism in cells.
Mode of Action
Beta-Glycerophosphoric acid acts as an inhibitor of serine-threonine phosphatase . By inhibiting this enzyme, it prevents the removal of a phosphate group from the phosphorylated amino acid residue of its target protein . This inhibition can affect various cellular processes that rely on the phosphorylation state of proteins.
Biochemical Pathways
The action of beta-Glycerophosphoric acid impacts several biochemical pathways. It is involved in amino acids, carbohydrate, and lipid metabolism . Its role as a phosphate source is particularly important in these metabolic pathways.
Pharmacokinetics
It is known to be soluble in water , which suggests that it can be readily absorbed and distributed in the body. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of serine-threonine phosphatase by beta-Glycerophosphoric acid can have several cellular effects. For instance, it is used to drive the osteogenic differentiation of bone marrow stem cells in vitro . It also plays a role in the formation of fatty liver in overfed geese, with continuous elevated levels observed in the serum .
Action Environment
The action of beta-Glycerophosphoric acid can be influenced by environmental factors. For example, it is stable under normal conditions but can hydrolyze under strong acidic conditions . It is also biodegradable, suggesting that it can be broken down in the environment .
properties
IUPAC Name |
1,3-dihydroxypropan-2-yl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P/c4-1-3(2-5)9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCLVCXQIBBOPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1301-70-8 (iron(3+) salt-3:2), 58409-70-4 (calcium salt[1:1]), 819-83-0 (di-hydrochloride salt) | |
Record name | beta-Glycerophosphoric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017181543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023106 | |
Record name | Glycerophosphoric acid II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | beta-Glycerophosphoric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
beta-Glycerophosphoric acid | |
CAS RN |
17181-54-3 | |
Record name | β-Glycerophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17181-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Glycerophosphoric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017181543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycerol 2-phosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01779 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glycerophosphoric acid II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-hydroxy-2-propyl dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 2-PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWH06G87W6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-Glycerophosphoric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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